molecular formula C21H17F3N2O2 B2858999 N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-24-1

N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2858999
CAS No.: 1004393-24-1
M. Wt: 386.374
InChI Key: LJOPNQSJUAUSDM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide: is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring, a carboxamide group, and two aromatic rings substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions: The methyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.

Medicine:

    Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-6-oxo-1-[[3-chlorophenyl]methyl]pyridine-3-carboxamide
  • N-(4-methylphenyl)-6-oxo-1-[[3-fluorophenyl]methyl]pyridine-3-carboxamide
  • N-(4-methylphenyl)-6-oxo-1-[[3-bromophenyl]methyl]pyridine-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the aromatic rings (e.g., trifluoromethyl vs. chloro, fluoro, or bromo groups).
  • Chemical Properties: These differences in substituents can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The presence of different substituents can also influence the compound’s interaction with biological targets, potentially leading to differences in efficacy and specificity.

Properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-8-18(9-6-14)25-20(28)16-7-10-19(27)26(13-16)12-15-3-2-4-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPNQSJUAUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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